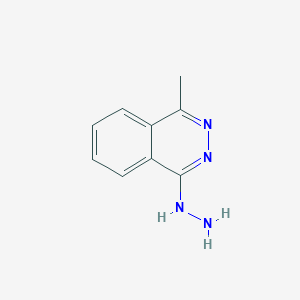

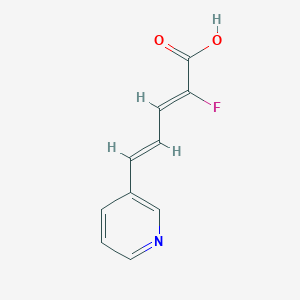

(4-Methylphthalazin-1-yl)hydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

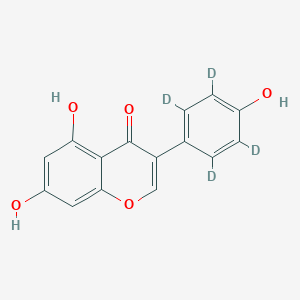

"(4-Methylphthalazin-1-yl)hydrazine" is a chemical compound of interest due to its heterocyclic structure, which is foundational in many biologically active molecules. Understanding its synthesis, structure, and properties is crucial for its application in various fields of chemistry and biology.

Synthesis Analysis

The synthesis of related phthalazine derivatives involves palladium-catalyzed cross-coupling reactions, offering a pathway to diversely substituted molecules. For example, the synthesis of 4-aminophthalazin-1(2H)-ones, closely related to our compound of interest, has been efficiently achieved through palladium-catalyzed isocyanide insertion into substituted o-(pseudo)halobenzoates and hydrazines. This method provides a straightforward approach to obtaining diversely substituted phthalazine derivatives, highlighting the potential for synthesizing "(4-Methylphthalazin-1-yl)hydrazine" through similar palladium-catalyzed techniques (Vlaar et al., 2013).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic methods and crystallography. For phthalazine derivatives, nuclear magnetic resonance (NMR) and X-ray diffraction are commonly used to elucidate their structure. The molecular structure is crucial for understanding the compound's reactivity and interactions with biological targets. While specific studies on "(4-Methylphthalazin-1-yl)hydrazine" are not detailed, techniques applied to similar compounds suggest a path for its analysis.

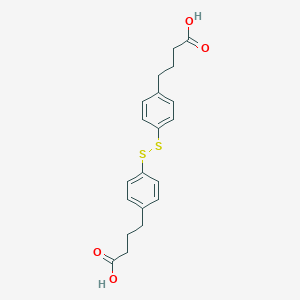

Chemical Reactions and Properties

Phthalazine derivatives engage in various chemical reactions, including condensation with carbonyl compounds, ring expansion, and cyclocondensation. These reactions are influenced by the nature of substituents and reaction conditions, leading to a wide range of heterocyclic scaffolds. For instance, the reactivity of hydrazines with different compounds can yield novel phthalazine derivatives, indicating the versatility of "(4-Methylphthalazin-1-yl)hydrazine" in synthetic chemistry (Elvidge & Redman, 1972).

Applications De Recherche Scientifique

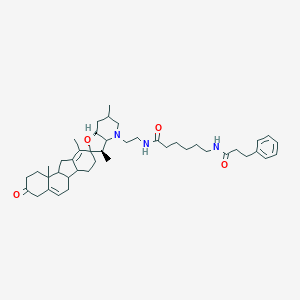

Antitubercular Activity

Hydrazine derivatives have shown significant promise as antitubercular agents. A study by Asif (2014) highlights the modification of isoniazid (INH) structures to evaluate their antitubercular activity. These modifications include N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-amine derivatives, exhibiting potent activity against Mycobacterium tuberculosis, including strains resistant to INH. This work underscores the potential for designing new leads for antitubercular compounds, leveraging the hydrazine moiety for therapeutic efficacy (Asif, 2014).

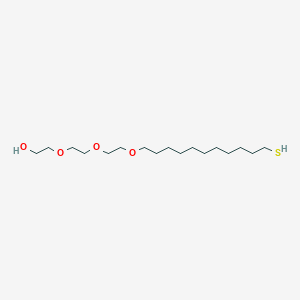

Antihypertensive Potential

Cadralazine, a hydrazine derivative, has been studied for its antihypertensive properties. McTavish, Young, and Clissold (1990) review cadralazine's pharmacodynamic and pharmacokinetic properties, highlighting its efficacy as a peripheral arteriolar vasodilator. This suggests that hydrazine derivatives can effectively reduce blood pressure, offering a basis for further exploration of similar compounds in hypertension management (McTavish, Young, & Clissold, 1990).

Safety And Hazards

Orientations Futures

The future directions for the study of “(4-Methylphthalazin-1-yl)hydrazine” and other hydrazine derivatives include further exploration of their atmospheric fate, transformation products, and potential environmental and human impacts . The toxicity of considerable amounts of the transformation products are equal to or greater than that of the hydrazines themselves .

Propriétés

IUPAC Name |

(4-methylphthalazin-1-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-6-7-4-2-3-5-8(7)9(11-10)13-12-6/h2-5H,10H2,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJLIPKOOUAUFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1-hydrazinophthalazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14961.png)

![2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14965.png)

![2,4-dimethyl-9H-pyrido[2,3-b]indole](/img/structure/B14981.png)